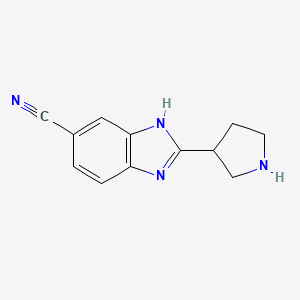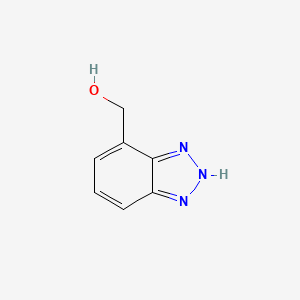
1H-Benzotriazole-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzotriazole-7-methanol is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. The compound features a benzotriazole ring fused with a methanol group at the 7th position, making it a unique and valuable chemical in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-7-methanol can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent. Another method includes the use of chloromethyl benzotriazole, which reacts with a nucleophile to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzotriazole-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted benzotriazole derivatives, aldehydes, carboxylic acids, and various functionalized compounds .
Aplicaciones Científicas De Investigación
1H-Benzotriazole-7-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Benzotriazole-7-methanol involves its interaction with molecular targets through its benzotriazole ring and methanol group. The compound can form stable complexes with metal ions, inhibiting corrosion. In biological systems, it can interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
Tolyltriazole: A derivative with similar applications but different structural properties.
5-Methyl-1H-benzotriazole: Another derivative with enhanced photostabilizing characteristics.
Uniqueness: 1H-Benzotriazole-7-methanol stands out due to its unique methanol group at the 7th position, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other benzotriazole derivatives may not be as effective .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2H-benzotriazol-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10) |
Clave InChI |
YHEKBXQMXRLCCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNN=C2C(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


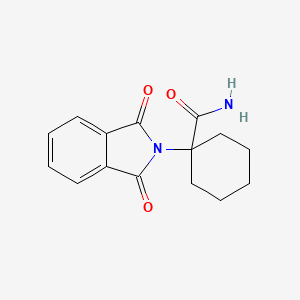
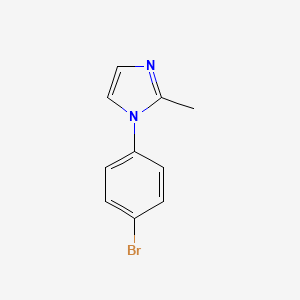

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]propanehydrazide](/img/structure/B8744076.png)

![5,6-Dihydro-4-hydroxyfuro[2,3-d]pyrimidine-2-amine](/img/structure/B8744088.png)
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)
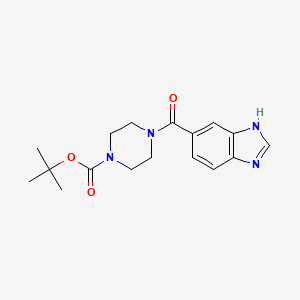
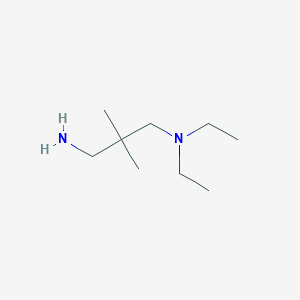


![2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8744144.png)
